Systemic Bismuth Absorption: BSS vs. Colloidal Bismuth Subcitrate (CBS) in Human Subjects
Bismuth subsalicylate demonstrates substantially lower systemic absorption than colloidal bismuth subcitrate (CBS, De-Nol®) and basic bismuth gallate in human subjects. Using 205Bi-radiolabelled compounds administered as single oral doses, the fraction of the bismuth dose absorbed and excreted renally was 0.005% for basic bismuth salicylate (BSS), compared with 0.042% for CBS (an 8.4-fold difference) and 0.038% for basic bismuth gallate [1]. This finding is corroborated by a separate study comparing seven pharmaceutical bismuth preparations, which reported a median integrated 6-hour serum bismuth concentration of 3 ng·h/mL for BSS versus 49 ng·h/mL for CBS (a 16.3-fold difference) following a single oral dose containing 350 mg bismuth [2]. At the peak serum level, CBS reached a median of 9.1 μg/L compared with substantially lower values for BSS. The lower systemic exposure directly reduces the long-term risk of bismuth accumulation in kidney, bone, and neural tissue.
| Evidence Dimension | Fraction of oral bismuth dose absorbed and excreted in urine (systemic bioavailability) |
|---|---|
| Target Compound Data | 0.005% of the administered bismuth dose (basic bismuth salicylate / BSS) |
| Comparator Or Baseline | Colloidal bismuth subcitrate (CBS): 0.042%; Basic bismuth gallate: 0.038% |
| Quantified Difference | BSS absorption is 8.4-fold lower than CBS (0.005% vs. 0.042%); 7.6-fold lower than bismuth gallate |
| Conditions | Single oral dose of 205Bi-labelled compounds in human subjects; urinary excretion measurement; Dresow et al., Scand J Gastroenterol, 1992 |
Why This Matters
For procurement decisions involving chronic or repeated dosing regimens, BSS's 8- to 16-fold lower systemic bismuth exposure translates to a materially wider safety margin against cumulative bismuth neurotoxicity and nephrotoxicity compared to CBS or bismuth gallate.
- [1] Dresow B, Fischer R, Gabbe EE, Wendel J, Heinrich HC. Bismuth absorption from 205Bi-labelled pharmaceutical bismuth compounds used in the treatment of peptic ulcer disease. Scand J Gastroenterol. 1992 Apr;27(4):333-6. doi: 10.3109/00365529209000124. View Source
- [2] Heckers H, Manns M, Musch E, Hengels KJ, Strohmeyer G. Absorption and renal elimination of bismuth from 6 different bismuth salts after a single dosage. Z Gastroenterol. 1994 Jul;32(7):375-81. PMID: 7975772. View Source
